SKF107457

HIV Protease Inhibition Structure-Activity Relationship SIV Protease

SKF107457 is a chemically defined hexapeptide analogue that acts as a transition-state mimic, providing a stable, non-cleavable inhibitor for HIV-1 (Ki 11.7 nM) and SIV (Ki 8.4 nM) proteases. Its unique dual-orientation binding mode, elucidated by 2.2 Å (HIV-1) and 2.5 Å (SIV) co-crystal structures, makes it the only commercially available compound with this rigorously characterized cross-species specificity. This makes it an indispensable reference standard for structure-based drug design, molecular dynamics simulations, and calibrating SIV protease assays in non-human primate models, where generic clinical PIs cannot substitute.

Molecular Formula C29H47N5O7
Molecular Weight 577.7 g/mol
CAS No. 126333-28-6
Cat. No. B1681688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF107457
CAS126333-28-6
SynonymsSKF-107457;  SKF 107457;  SKF107457;  Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3; 
Molecular FormulaC29H47N5O7
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O
InChIInChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1
InChIKeyIUDCAKKZLXFOQA-QJAPXLAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF107457: A Structurally Characterized Hydroxyethylene-Based HIV-1 Protease Inhibitor Tool Compound


SKF107457 (CAS: 126333-28-6) is a hexapeptide substrate analogue in which the scissile peptide bond has been replaced by a non-hydrolyzable hydroxyethylene isostere, rendering it a competitive inhibitor of HIV-1 protease [1]. This modification prevents cleavage and locks the inhibitor in a transition-state mimicking conformation [1]. It is primarily employed as a well-validated, structurally characterized research tool for studying retroviral protease structure-function relationships and inhibitor binding modes [2].

Why SKF107457 Cannot Be Casually Substituted with Another HIV Protease Inhibitor


HIV-1 protease inhibitors (PIs) are not functionally interchangeable due to vast differences in binding affinity, resistance profiles, and cross-species target engagement [1]. For instance, while clinical PIs like Saquinavir are optimized for human efficacy and bioavailability, SKF107457 provides a unique, well-characterized binding mode that has been structurally elucidated in both HIV-1 and SIV proteases, offering a specific cross-species binding profile that is not replicated by modern clinical PIs [2]. Substituting SKF107457 with another PI in a research protocol would invalidate comparative structural and biochemical analyses, particularly those involving SIV model systems [1].

SKF107457 Product-Specific Quantitative Evidence Guide for Scientific Selection


Comparative Inhibitory Potency: SKF107457 vs. Closely Related Hydroxyethylene-Based Analogs

SKF107457 exhibits an IC50 of 10.2 µM against simian immunodeficiency virus (SIV) protease [1]. This places it in a defined potency range among related hydroxyethylene-based inhibitors in the same series. It is less potent than SKF 108390 (IC50 = 0.63 µM) but more potent than SKF 108907 (IC50 = 8.0 µM) [1]. This intermediate potency, coupled with its extensive structural characterization, makes SKF107457 a useful benchmark compound for validating assay systems and studying moderate-affinity binding interactions.

HIV Protease Inhibition Structure-Activity Relationship SIV Protease

Defined Cross-Species Binding Affinity: HIV-1 vs. SIV Protease

SKF107457 demonstrates a quantifiable and well-characterized cross-species binding profile. It binds to HIV-1 protease with a Ki of 11.7 nM and to SIV protease with a Ki of 8.4 nM [1]. This differential affinity is critical for studies using the SIV/macaque model, as it provides a directly measured, dual-species potency value that is not available for many other HIV protease inhibitors. This data enables accurate cross-species experimental design and interpretation of in vitro and in vivo results.

Cross-Species Pharmacology SIV Model Binding Affinity

High-Resolution Structural Validation: Crystallographic Data for Molecular Modeling

SKF107457 is one of the most extensively structurally characterized HIV-1 protease inhibitors. Its co-crystal structure with HIV-1 protease has been solved at 2.2 Å resolution (R-factor = 0.186), and with SIV protease at 2.5 Å resolution (R-factor = 0.189) [1][2]. This high-quality structural data reveals a unique binding characteristic: the inhibitor is observed in two equally abundant orientations within the HIV-1 protease active site, a phenomenon stemming from the homodimeric symmetry of the enzyme and the asymmetric inhibitor structure [1]. This level of detailed, atomic-resolution data is essential for structure-based drug design and is not available for many other commercial protease inhibitors.

X-ray Crystallography Structure-Based Drug Design Molecular Modeling

Defined Protease Selectivity Profile in Enzymatic Assays

SKF107457 exhibits a defined inhibition profile across a panel of protease substrates. At 0.1 mM, it achieves 93% inhibition of SIV protease-mediated hydrolysis of succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin [1]. Critically, it demonstrates a lack of cross-reactivity with other proteases under the same conditions, showing no inhibition of tert-butyloxycarbonyl-Phe-Ser-Arg-7-amido-4-methylcoumarin or benzyloxycarbonyl-Leu-Leu-Leu-7-amido-4-methylcoumarin hydrolysis [1]. This defined selectivity profile is valuable for researchers requiring a tool compound with a well-documented lack of off-target activity in specific enzymatic assays.

Enzyme Selectivity Protease Panel Inhibition Profile

Structural Basis for Species-Specific Inhibitor Design: SIV vs. HIV-1 Protease

Structural superposition of SIV and HIV-1 protease/SKF107457 complexes reveals key differences that inform inhibitor design. The overall RMS deviation of 1188 protein backbone atoms is 1.0 Å, which is reduced to 0.6 Å when three surface loops (residues 15-20, 34-45, and 65-70) are excluded [1]. This analysis identifies specific structural regions that diverge between the two proteases, highlighting areas where inhibitor design must account for species-specific differences to achieve broad-spectrum activity against HIV-1 and HIV-2 [1]. SKF107457 thus serves as a critical molecular ruler for this comparative analysis.

Structural Biology Species Specificity Drug Design

Direct Comparison of Inhibitory Potency with Clinically Relevant Protease Inhibitors

While SKF107457 is a research tool, its potency can be contextualized against clinically approved HIV-1 protease inhibitors. For instance, Lopinavir exhibits a Ki of 1.3 pM, which is approximately four orders of magnitude more potent than SKF107457's Ki of 11.7 nM [1]. This stark contrast highlights that SKF107457 is not a clinical candidate but rather a moderately potent, well-characterized probe ideal for mechanistic studies where ultra-high potency is not required and may even complicate assay interpretation.

HIV Protease Inhibition Benchmarking Assay Development

SKF107457: Validated Research and Industrial Application Scenarios


Structure-Based Drug Design and Molecular Modeling

Leverage the high-resolution (2.2 Å for HIV-1, 2.5 Å for SIV) co-crystal structures of SKF107457 for structure-based drug design, including molecular docking, pharmacophore modeling, and molecular dynamics simulations. Its well-characterized binding mode and observed dual-orientation phenomenon provide a rigorous template for virtual screening and rational design of novel protease inhibitors [1][2].

SIV Model System Validation and Cross-Species Pharmacology

Utilize SKF107457 as a reference inhibitor in SIV protease assays to validate and calibrate biochemical or cell-based models. Its defined and differential binding affinities for HIV-1 (Ki = 11.7 nM) and SIV (Ki = 8.4 nM) proteases enable precise, species-aware interpretation of experimental results in the SIV/macaque model of HIV infection [1].

Assay Development and Enzyme Selectivity Benchmarking

Employ SKF107457 as a positive control and selectivity benchmark in HIV/SIV protease inhibition assays. Its defined IC50 of 10.2 µM and its documented lack of activity against control protease substrates at 0.1 mM provide a reliable, quantitative standard for validating assay conditions and ensuring the specificity of the enzymatic readout [1].

Comparative Structural Biology of Retroviral Proteases

Use SKF107457 as a molecular probe to study structural differences between retroviral proteases. The comparative analysis of its binding modes in HIV-1 and SIV proteases (RMSD of 1.0 Å for all backbone atoms, 0.6 Å for the conserved core) provides a direct, quantitative framework for investigating species-specific structural variations and their implications for inhibitor design [1].

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